tert-Butyl (5-bromopyridin-3-yl)(methyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(5-bromopyridin-3-yl)-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14(4)9-5-8(12)6-13-7-9/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYMTVGJNYCAOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC(=CN=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lithium Hexamethyldisilazane (LiHMDS)-Mediated Boc Protection
Procedure :
-
Substrate : 5-Bromopyridin-3-amine reacts with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF).
-
Base : LiHMDS (1.0 M in THF) is added at 0°C, followed by stirring at room temperature for 1.5 h.
-
Workup : The mixture is quenched with 0.1 M HCl, extracted with ethyl acetate (EA), and purified via silica gel chromatography (PE/EA = 5:1).
Yield : 62%.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 0°C → Room temperature |
| Solvent | THF |
| Purification | Column chromatography |
Advantages : High regioselectivity for the Boc group at the pyridin-3-amine position.
Sodium Hydride (NaH)-Assisted Boc Protection
Procedure :
-
Substrate : 5-Bromopyridin-3-amine is dissolved in THF with Boc₂O and DMAP.
-
Base : NaH (60% dispersion in oil) is added under reflux for 3 h.
-
Workup : Methanol and potassium carbonate are introduced, followed by reflux and silica gel purification (Hexanes/EA = 50:1).
Yield : 50.7%.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | Reflux (65–70°C) |
| Catalyst | DMAP |
| Purification | Column chromatography |
Limitations : Lower yield due to competing side reactions with NaH.
Palladium-Catalyzed Coupling Reactions
Suzuki-Miyaura Coupling for Functionalization
Procedure :
-
Substrate : tert-Butyl (5-bromopyridin-3-yl)carbamate reacts with aryl boronic acids.
-
Workup : Extracted with EA, dried over Na₂SO₄, and purified via recrystallization.
Yield : 64–78%.
Key Data :
| Parameter | Value |
|---|---|
| Catalyst Loading | 0.5–1.0 mol% |
| Solvent System | Toluene/H₂O |
| Purification | Recrystallization |
Applications : Introduces aryl groups at the 5-bromo position for downstream derivatization.
Buchwald-Hartwig Amination
Procedure :
-
Substrate : 5-Bromo-3-(Boc-methyl)pyridine reacts with amines.
-
Conditions : Heated at 80°C for 4 h under microwave irradiation.
Yield : 23–45%.
Key Data :
| Parameter | Value |
|---|---|
| Ligand | Xantphos |
| Temperature | 80°C |
| Reaction Time | 4 h |
Challenges : Moderate yields due to steric hindrance from the Boc group.
Reductive Alkylation for Methyl Group Introduction
Sodium Borohydride (NaBH₄) Reduction
Procedure :
-
Substrate : tert-Butyl (5-bromopyridin-3-yl)carbamate reacts with formaldehyde.
-
Workup : Neutralized with HCl, extracted with dichloromethane, and purified via column chromatography.
Yield : 70–85%.
Key Data :
| Parameter | Value |
|---|---|
| Reductant | NaBH₄ |
| Solvent | Methanol |
| Purification | Column chromatography |
Advantages : Efficient for introducing methyl groups without Boc cleavage.
Comparative Analysis of Methods
Table 1: Method Comparison
| Method | Yield (%) | Key Reagents | Purification |
|---|---|---|---|
| LiHMDS Boc Protection | 62 | LiHMDS, Boc₂O | Column Chromatography |
| NaH Boc Protection | 50.7 | NaH, DMAP | Column Chromatography |
| Suzuki Coupling | 64–78 | Pd(PPh₃)₄, ArB(OH)₂ | Recrystallization |
| Reductive Alkylation | 70–85 | NaBH₄, HCHO | Column Chromatography |
Industrial-Scale Synthesis Considerations
Continuous Flow Reactor Optimization
Procedure :
-
Substrate : 5-Bromopyridin-3-amine and Boc₂O are fed into a continuous flow reactor.
-
Output : Achieves 90% conversion with in-line purification via membrane filtration.
Key Data :
| Parameter | Value |
|---|---|
| Throughput | 1 kg/h |
| Solvent | THF |
| Purity | >99% (HPLC) |
Advantages : Scalable and reduces waste compared to batch processes.
Challenges and Mitigation Strategies
Competing Side Reactions
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The pyridine ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.
Major Products:
- Substituted pyridines
- Oxidized or reduced pyridine derivatives
- Coupled products with new carbon-carbon bonds
Scientific Research Applications
Medicinal Chemistry Applications
1. Pharmaceutical Synthesis
- Building Block for Drug Development : tert-Butyl (5-bromopyridin-3-yl)(methyl)carbamate is utilized in the synthesis of various pharmaceutical compounds, particularly those targeting protein kinases involved in cancer progression. Its structure allows for modifications that can enhance biological activity or selectivity against specific targets.
- Inhibitors of Protein Kinases : Research indicates that derivatives of pyridine compounds, including this carbamate, have been explored as inhibitors of protein kinases. These enzymes play critical roles in cell signaling pathways associated with cancer and other diseases.
2. Biological Activity
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 5-bromopyridin-3-ol with tert-butyl carbamate, often utilizing coupling agents such as diphenylphosphoryl azide (DPPA). Characterization techniques include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy
- Mass Spectrometry
These methods confirm the purity and structural integrity of the synthesized compound.
Case Studies
While specific case studies directly involving this compound are sparse, related research provides insights into its potential applications:
- Protein Kinase Inhibition : Studies on pyridine derivatives have shown promising results in inhibiting protein kinases associated with oncogenesis. For example, modifications to the pyridine structure have led to enhanced selectivity and potency against specific cancer cell lines.
- Development of Novel Anticancer Agents : Research has focused on creating new derivatives based on the structural framework of pyridine compounds, demonstrating increased cytotoxicity compared to existing therapies like Triapine .
Mechanism of Action
The mechanism of action of tert-Butyl (5-bromopyridin-3-yl)(methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
tert-Butyl (5-bromopyridin-3-yl)carbamate
tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
- Key Difference : Methoxy group at the 3-position and pyridine substitution at the 2-position.
- The 2-pyridinyl substitution may influence binding affinity in medicinal chemistry applications .
tert-Butyl ((5-bromopyridin-3-yl)methyl)(cyclopentylmethyl)carbamate
- Key Difference : Cyclopentylmethyl group replaces the methyl group on the carbamate.
- Impact : Increased steric bulk may reduce reaction rates in sterically sensitive transformations (e.g., catalytic hydrogenation) but could improve lipid solubility for biological applications .
Physical and Chemical Properties
Analysis :
- The bromine atom in the target compound contributes to a higher molecular weight and density compared to methoxy analogues.
- Dual halogenation in tert-butyl (5-bromo-6-chloropyridin-3-yl)carbamate increases electrophilicity, making it reactive in sequential substitution reactions .
- Methoxy-substituted derivatives (e.g., tert-butyl (5-methoxypyridin-3-yl)methylcarbamate) exhibit lower molecular weights and altered electronic profiles, favoring applications in directed ortho-metalation .
Stability and Reactivity
- Target Compound : The tert-butyl carbamate group provides hydrolytic stability under basic and neutral conditions. Bromine at the 5-position allows for regioselective coupling reactions .
- Hydroxyl-Substituted Analogues: Compounds like tert-butyl (5-bromo-6-chloro-3-hydroxypyridin-2-yl)carbamate show increased solubility in polar solvents (e.g., water/ethanol mixtures) but may undergo oxidation or esterification under acidic conditions .
Biological Activity
tert-Butyl (5-bromopyridin-3-yl)(methyl)carbamate is an organic compound characterized by its unique structure, which includes a tert-butyl group, a brominated pyridine ring, and a carbamate functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in modulating protein interactions and inhibiting specific enzymes.
Chemical Structure and Properties
The chemical formula of this compound is C₁₁H₁₃BrN₂O₂. The presence of a bromine atom at the 5-position of the pyridine ring enhances its reactivity, while the carbamate group is crucial for biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃BrN₂O₂ |
| Molecular Weight | 284.14 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition or modification of enzyme activity, making it a potential candidate for drug development targeting various diseases, including cancer.
- Covalent Bond Formation : The compound can react with nucleophiles in proteins, altering their function.
- π-π Interactions : The aromatic nature of the pyridine ring allows for π-π stacking interactions with aromatic amino acids, influencing protein conformation and activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities. These include:
- Enzyme Inhibition : Particularly in protein kinases, which play critical roles in cell signaling pathways.
- Antitumor Activity : Preliminary studies suggest potential efficacy against various cancer cell lines.
Case Studies
-
Inhibition of Protein Kinases :
- A study demonstrated that related pyridine derivatives effectively inhibited specific protein kinases involved in cancer progression. The mechanism involved competitive binding at the ATP site, leading to decreased phosphorylation of target proteins .
- Antitumor Efficacy :
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Bromo-4-methylpyridin-3-yl methylcarbamate | Brominated pyridine, methyl carbamate | Inhibits protein kinases |
| tert-Butyl 4-(4-bromophenyl)-carbamate | Brominated phenyl ring | Antimicrobial properties |
| 5-Bromo-N,N-dimethylpyridin-3-amine | Amino group instead of carbamate | Enhanced solubility and different interactions |
| 4-Bromo-N-methylpyridin-3-carboxamide | Carboxamide instead of carbamate | Altered biological properties |
Q & A
Q. What are the common synthetic routes for preparing tert-Butyl (5-bromopyridin-3-yl)(methyl)carbamate?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or transition-metal-catalyzed coupling reactions. A representative approach involves:
Bromination : Introducing bromine at the 5-position of a pyridine ring using reagents like NBS (N-bromosuccinimide) under controlled conditions.
Carbamate Formation : Reacting the bromopyridine intermediate with methylamine, followed by protection with tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) .
Key Considerations : Ensure anhydrous conditions and inert atmosphere (N₂/Ar) to prevent Boc-group hydrolysis. Reaction progress can be monitored via TLC or LC-MS.
Q. How is this compound purified after synthesis?
- Methodological Answer : Purification often involves:
- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (e.g., 20–50% EtOAc) to isolate the product.
- Recrystallization : Dissolve the crude product in a minimal volume of hot ethanol or dichloromethane, then cool to −20°C for crystallization.
Purity is confirmed by HPLC (>95%) and ¹H NMR (absence of extraneous peaks at δ 1.4–1.5 ppm, corresponding to tert-butyl group protons) .
Q. What spectroscopic methods are used to characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm, singlet for 9H), pyridine protons (aromatic region, δ 7.5–8.5 ppm), and methyl carbamate (δ ~3.0 ppm). Compare with literature data for analogous bromopyridines .
- Mass Spectrometry (MS) : ESI-MS or HRMS should show [M+H]⁺ matching the molecular formula (C₁₁H₁₅BrN₂O₂; theoretical m/z ~297.03).
- X-ray Crystallography : For absolute configuration confirmation, single crystals can be analyzed using SHELX software for structure refinement .
Advanced Research Questions
Q. How can regioselectivity challenges in brominating pyridine derivatives be addressed?
- Methodological Answer : Bromination at the 5-position of pyridine requires careful control of directing groups and reaction conditions:
- Directing Groups : A methyl carbamate group at the 3-position directs bromination to the 5-position via resonance effects.
- Reagent Choice : Use Lewis acids (e.g., FeBr₃) to enhance electrophilic substitution efficiency.
- Temperature : Moderate heating (40–60°C) minimizes side reactions.
Validate regioselectivity via NOESY NMR or X-ray diffraction .
Q. What strategies optimize coupling reactions involving the bromine substituent?
- Methodological Answer : The bromine atom serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings:
- Catalyst Systems : Pd(PPh₃)₄ or Pd₂(dba)₃ with ligands like BINAP or XPhos (2–5 mol%).
- Solvent/Base : Use toluene/DMF with K₂CO₃ or Cs₂CO₃ for deprotonation.
- Microwave Assistance : Reduces reaction time (e.g., 1–2 hours at 120°C vs. 24 hours conventionally).
Monitor reaction progress via ¹⁹F NMR (if fluorinated partners) or LC-MS .
Q. How can computational chemistry predict the stability of this compound under varying pH conditions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model hydrolysis pathways. The Boc group is labile under acidic conditions (pH < 3), while the methyl carbamate is stable up to pH 8.
- pKa Prediction : Tools like MarvinSketch estimate the pyridine N pKa (~2.5–3.5), guiding storage in neutral buffers.
Experimental validation via pH-stability assays (HPLC monitoring over 24–72 hours) is critical .
Q. What are the implications of conflicting crystallographic data for this compound?
- Methodological Answer : Discrepancies in bond lengths/angles may arise from:
- Polymorphism : Recrystallize from different solvents (e.g., EtOH vs. CH₂Cl₂) and compare unit cells.
- Disorder : Refine using SHELXL with restraints for overlapping atoms.
- Twinned Crystals : Apply TwinRotMat or PLATON to detect and model twinning.
Cross-validate with spectroscopic data and computational models .
Methodological Tables
Table 1 : Key Synthetic Parameters for Bromination Step
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 40–60°C | Higher yield, reduced byproducts |
| NBS Equivalents | 1.1–1.3 eq | Avoids overbromination |
| Solvent | DCM or CCl₄ | Enhances solubility |
Table 2 : NMR Data for this compound (CDCl₃)
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| tert-Butyl | 1.42 | Singlet | 9H |
| Pyridine H-6 | 8.35 | Doublet | 1H |
| Pyridine H-4 | 7.88 | Doublet | 1H |
| Methyl Carbamate | 3.07 | Singlet | 3H |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
